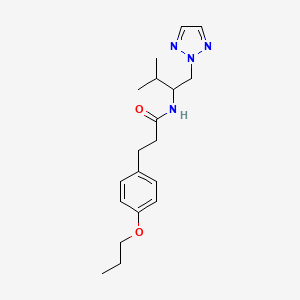
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(4-propoxyphenyl)propanamide is a synthetic compound characterized by its unique molecular structure featuring a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The chemical formula for this compound is C19H28N4O2, with a molecular weight of 344.5 g/mol. The structure includes a triazole moiety known for enhancing biological activity through various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈N₄O₂ |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 2034343-20-7 |
| Smiles Notation | CCCOc1ccc(CCC(=O)NC(Cn2nccn2)C(C)C)cc1 |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazole compounds could inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The presence of the triazole ring is believed to enhance its interaction with cellular targets involved in cancer progression.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar triazole-containing compounds:
-
Case Study 1: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating significant antimicrobial potential.
-
Case Study 2: Anti-inflammatory Mechanisms
- Objective : To investigate the effects on TNF-alpha production in LPS-stimulated macrophages.
- Findings : Treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to untreated controls, suggesting effective modulation of inflammatory responses.
-
Case Study 3: Anticancer Activity
- Objective : To evaluate cytotoxic effects on breast cancer cell lines.
- Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment, indicating promising anticancer activity.
Propriétés
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-(4-propoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-4-13-25-17-8-5-16(6-9-17)7-10-19(24)22-18(15(2)3)14-23-20-11-12-21-23/h5-6,8-9,11-12,15,18H,4,7,10,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUFKYPHJQFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NC(CN2N=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














